molecular formula C6H4Cl2O2S B595169 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid CAS No. 1223748-49-9

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid

Cat. No. B595169
CAS RN: 1223748-49-9
M. Wt: 211.056
InChI Key: VZRDDHIAGXFXJZ-UHFFFAOYSA-N
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Description

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H4O2S and a molecular weight of 128.149 g/mol . It is also known by other names, including α-Thiophenecarboxylic acid , 2-Thenoic acid , and 2-Carboxythiophene .


Molecular Structure Analysis

The molecular structure of This compound consists of a thiophene ring with a carboxylic acid group and two chlorine atoms attached. The chlorine substitution occurs at the 5-position and the chloromethyl group at the 4-position of the thiophene ring. Refer to the 2D Mol file for a visual representation of the structure .

Scientific Research Applications

Synthesis and Intermediate Applications

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid and its derivatives are utilized primarily as intermediates in synthetic chemistry for the production of various compounds. The chloromethylation reaction of 2-chloro-thiophene, for instance, is used to synthesize 2-chloro-3-chloromethyl-thiophene, an intermediate in the production of compounds like tioconazole (Ming, 2006). The compound’s derivatives are involved in the synthesis of complex molecules due to their capacity to undergo various chemical reactions, such as halogenation, O-alkylation, and hydrolysis, yielding valuable products with high selectivity and yield under mild conditions (Wang, Ji, & Sha, 2014).

Biomedical Applications

In the biomedical field, the derivatives of thiophene-2-carboxylic acid show promising applications. For example, derivatives like 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones have been synthesized and evaluated for their ability to reduce biofilm formation by marine bacteria, showcasing their antimicrobial potential (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011). Furthermore, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed, synthesized, and evaluated for antitubercular activity, indicating the therapeutic potential of these compounds (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Material Science and Optical Properties

In material science and optical applications, thiophene-2-carboxylic acid derivatives have been used in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, which were studied for their photophysical properties. These compounds can be used as covert marking pigments, highlighting their utility in material science and optical applications (Ulyankin, Bogza, Kostyuchenko, Chernenko, Samsonenko, Shatsauskas, Yurpalov, & Fisyuk, 2021).

properties

IUPAC Name

5-chloro-4-(chloromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-2-3-1-4(6(9)10)11-5(3)8/h1H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDDHIAGXFXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676557
Record name 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223748-49-9
Record name 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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